molecular formula C7H9NO4S B13540135 2-Methoxyphenyl sulfamate CAS No. 57651-00-0

2-Methoxyphenyl sulfamate

Cat. No.: B13540135
CAS No.: 57651-00-0
M. Wt: 203.22 g/mol
InChI Key: SJQLKTNUZIPAPJ-UHFFFAOYSA-N
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Description

2-Methoxyphenyl sulfamate is an organic compound with the molecular formula C7H9NO4S It is a sulfamate ester derived from 2-methoxyphenol

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxyphenyl sulfamate can be synthesized through the reaction of 2-methoxyphenol with sulfamoyl chloride under mild phase-transfer conditions . The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the formation of the sulfamate ester.

Industrial Production Methods

In industrial settings, the preparation of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyphenyl sulfamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonates.

    Reduction: Reduction reactions can convert the sulfamate group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the sulfamate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfonates

    Reduction: Amines

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

2-Methoxyphenyl sulfamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxyphenyl sulfamate involves its ability to form stable urea linkages under acidic, alkaline, and aqueous conditions . This stability makes it an effective protecting group for amines, allowing for selective reactions and subsequent deprotection to regenerate free amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxyphenyl sulfamate is unique due to its stability under various conditions and its versatility in organic synthesis. Its ability to form stable urea linkages sets it apart from other similar compounds, making it a valuable reagent in both research and industrial applications.

Properties

CAS No.

57651-00-0

Molecular Formula

C7H9NO4S

Molecular Weight

203.22 g/mol

IUPAC Name

(2-methoxyphenyl) sulfamate

InChI

InChI=1S/C7H9NO4S/c1-11-6-4-2-3-5-7(6)12-13(8,9)10/h2-5H,1H3,(H2,8,9,10)

InChI Key

SJQLKTNUZIPAPJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OS(=O)(=O)N

Origin of Product

United States

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